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Dihydromyricetin (Ampelopsin): A
Comprehensive Bioactivity Profile
An In-depth Guide for Researchers and Drug Development Professionals

Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid compound

predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata

(vine tea), and in Hovenia dulcis (Japanese raisin tree).[1][2][3] This guide provides a detailed

overview of the diverse bioactivities of dihydromyricetin, presenting key experimental findings,

methodologies, and associated signaling pathways to support further research and drug

development.

Quantitative Bioactivity Data
The following tables summarize the key quantitative data from various studies on the bioactivity

of dihydromyricetin.
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Assay Type Model System Key Findings Reference

DPPH Radical

Scavenging
In vitro

IC50 values

demonstrate potent

scavenging activity.

[4]

ABTS Radical

Scavenging
In vitro

Similar potent

scavenging capacity

to DPPH assay.[5]

[5]

Ferric-Reducing

Antioxidant Power

(FRAP)

In vitro

Significant reducing

power, indicating

antioxidant potential.

[4]

[4]

Lipid Peroxidation

Inhibition

β-carotene-linoleic

acid model

Effective inhibition of

lipid peroxidation.[4]
[4]

Cellular Antioxidant

Activity (CAA)

Human liver cancer

HepG2 cells

C8-DHM derivative

showed better activity

(EC50: 35.14 µmol/L)

than DHM (EC50:

226.26 µmol/L).[5]

[5]

Reactive Oxygen

Species (ROS)

Reduction

Human umbilical vein

endothelial cells

(HUVECs)

Pre-treatment with

DHM reduced

intracellular ROS

overproduction.[6]

[6]
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Model System Key Findings Reference

LPS-induced RAW264.7

macrophages

Inhibited phosphorylation of

NF-κB, p38, and JNK;

suppressed COX-2 and iNOS

expression.[7]

[7]

Ovalbumin (OVA)-induced

mouse model of asthma

Reduced levels of IL-4, IL-5,

and IL-13 in bronchoalveolar

lavage fluid; decreased serum

OVA-specific IgE and IgG1.[8]

[8]

Patients with non-alcoholic

fatty liver disease (NAFLD)

Daily intake of 600 mg of DHM

exerted anti-inflammatory

effects.[9]

[9]

Ethanol-induced liver injury in

mice

Reduced expression of

proinflammatory cytokines and

chemokines.[10][11]

[10][11]
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Cancer Cell Line Key Findings Reference

HL60 (Acute promyelocytic

leukemia)

Inhibited proliferation and

induced apoptosis by

downregulating AKT and NF-

κB signaling.[12][13] IC50 not

specified.

[12][13]

K562 (Chronic myelogenous

leukemia)

Inhibited proliferation and

induced apoptosis by

downregulating AKT and NF-

κB signaling.[12][13] IC50 not

specified.

[12][13]

MDA-MB-231 (Breast cancer)
Inhibited proliferation with an

IC50 of 41.07 µM at 24h.[14]
[14]

MCF-7 (Breast cancer)
Inhibited proliferation with an

IC50 of 50.61 µM at 24h.[14]
[14]

Various cancer cells (breast,

liver, ovarian, lung, etc.)

Suppresses growth via

modulating various cellular

signaling pathways.[15]

[15]
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Model System Key Findings Reference

Ethanol-fed mice

Reduced liver steatosis, liver

triglycerides, and liver injury

markers.[10][11]

[10][11]

Patients with NAFLD

(Randomized controlled trial)

150 mg DHM twice daily for

three months reduced serum

ALT, AST, GGT, LDL-c, and

apoB.[2]

[2]

Liver ischemia/reperfusion

(I/R) injury in mice

Decreased serum

aminotransferase activity and

inhibited I/R-stimulated

apoptosis.[16]

[16]

Emodin-induced hepatotoxicity

in L02 cells

Reduced markers of liver cell

injury, such as ROS levels and

cell apoptosis.[6]

[6]

Experimental Protocols
This section outlines the methodologies for key experiments cited in the bioactivity tables.

1. DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or

hydrogen to the stable DPPH radical, thus neutralizing it and causing a decrease in

absorbance.

Protocol:

A solution of DPPH in methanol is prepared.

Different concentrations of dihydromyricetin are added to the DPPH solution.

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30

minutes).
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The absorbance is measured at a specific wavelength (e.g., 517 nm) using a

spectrophotometer.

The percentage of scavenging activity is calculated, and the IC50 value (the concentration

of the sample required to scavenge 50% of the DPPH radicals) is determined.[4]

2. Cell Viability Assay (MTT or CCK-8)

Principle: These colorimetric assays assess cell metabolic activity. Viable cells with active

metabolism convert a tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan

product.

Protocol:

Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to

adhere overnight.

Cells are treated with various concentrations of dihydromyricetin for a specific duration

(e.g., 24, 48 hours).

The MTT or CCK-8 reagent is added to each well and incubated for a few hours.

The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO for MTT).

The absorbance is measured at the appropriate wavelength using a microplate reader.

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50

value is calculated.[14]

3. Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample. It involves

separating proteins by size, transferring them to a membrane, and then probing with

antibodies specific to the target protein.

Protocol:

Cells or tissues are lysed to extract total proteins.
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Protein concentration is determined using an assay like the BCA assay.

Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide

gel electrophoresis).

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific to the protein of interest (e.g.,

Bax, Bcl-2, p-AKT).

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

A substrate is added that reacts with the enzyme to produce a detectable signal

(chemiluminescence or color).

The signal is captured and quantified.[10][14]

Signaling Pathways and Mechanisms of Action
Dihydromyricetin exerts its diverse biological effects by modulating multiple signaling pathways.

Anti-inflammatory Signaling

Dihydromyricetin mitigates inflammation primarily through the inhibition of the NF-κB (Nuclear

Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein

kinase) signaling pathways.[17] It has been shown to suppress the activation of IKK, which in

turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB

sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription

of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[7][17]

Dihydromyricetin IKKinhibits IκBαphosphorylates NF-κBinhibits Nucleustranslocates Pro-inflammatory
Gene Expression

promotes

Click to download full resolution via product page
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DHM's anti-inflammatory action via NF-κB pathway inhibition.

Anticancer Signaling

In cancer cells, dihydromyricetin has been shown to induce apoptosis and inhibit proliferation

by modulating several key pathways, including the PI3K/AKT and NF-κB pathways.[12][13] By

downregulating the phosphorylation of AKT, a central kinase for cell survival, DHM can trigger

the intrinsic apoptotic pathway. This is often characterized by an altered Bax/Bcl-2 ratio, leading

to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[14]

Dihydromyricetin PI3Kinhibits AKTactivates Bcl-2activates Baxinhibits Apoptosispromotes

Click to download full resolution via product page

DHM-induced apoptosis through the PI3K/AKT pathway.

Hepatoprotective and Metabolic Regulation

Dihydromyricetin's protective effects on the liver, particularly in the context of alcohol-induced

injury and NAFLD, are linked to the activation of AMPK (AMP-activated protein kinase) and

SIRT1 (Sirtuin 1).[18] Activation of the AMPK-SIRT1-PGC-1α pathway enhances mitochondrial

biogenesis and fatty acid oxidation, while inhibiting lipid synthesis, thereby reducing steatosis.

[18] DHM also promotes autophagy, a cellular process for degrading damaged components,

which is crucial for maintaining liver homeostasis.[7][16]
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Hepatoprotective mechanism of DHM via the AMPK/SIRT1 pathway.

Experimental Workflow Example
The following diagram illustrates a general workflow for investigating the anticancer effects of

dihydromyricetin in vitro.
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In Vitro Analysis
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Workflow for in vitro anticancer evaluation of DHM.

In conclusion, dihydromyricetin (ampelopsin) is a pleiotropic flavonoid with well-documented

antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities. Its ability to modulate

multiple key signaling pathways underscores its potential as a therapeutic agent for a range of

diseases. Further preclinical and clinical investigations are warranted to fully elucidate its

therapeutic efficacy and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12433646#head-to-head-comparison-of-ampelopsin-
f-and-dihydromyricetin-bioactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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